molecular formula C11H14OS B7938864 3-(n-Butylthio)benzaldehyde

3-(n-Butylthio)benzaldehyde

Cat. No.: B7938864
M. Wt: 194.30 g/mol
InChI Key: HNGUUDGCDAOSPP-UHFFFAOYSA-N
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Description

3-(n-Butylthio)benzaldehyde is a substituted benzaldehyde derivative featuring a sulfur-containing n-butylthio (-SC₄H₉) group at the 3-position of the aromatic ring. The compound’s structure combines the electrophilic aldehyde moiety with a lipophilic thioether substituent, making it distinct from simpler benzaldehyde derivatives.

Properties

IUPAC Name

3-butylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-2-3-7-13-11-6-4-5-10(8-11)9-12/h4-6,8-9H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGUUDGCDAOSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(n-Butylthio)benzaldehyde typically involves the introduction of a butylthio group to a benzaldehyde derivative. One common method is the nucleophilic substitution reaction where a thiol reacts with a halogenated benzaldehyde under basic conditions. For example, n-butylthiol can react with 3-chlorobenzaldehyde in the presence of a base such as sodium hydroxide to yield 3-(n-Butylthio)benzaldehyde.

Industrial Production Methods

Industrial production of 3-(n-Butylthio)benzaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(n-Butylthio)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The butylthio group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: 3-(n-Butylthio)benzoic acid.

    Reduction: 3-(n-Butylthio)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-(n-Butylthio)benzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 3-(n-Butylthio)benzaldehyde depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access. The butylthio group can interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Physicochemical Properties

The substituent type and position significantly influence physicochemical properties. Key comparisons are summarized below:

Table 1: Physicochemical Properties of 3-(n-Butylthio)benzaldehyde and Analogues

Compound Molecular Formula Molecular Weight Substituent LogD (pH 5.5) H-bond Acceptors H-bond Donors
Benzaldehyde C₇H₆O 106.12 - ~1.0 1 0
3-(n-Butylthio)benzaldehyde C₁₁H₁₄OS 194.29 n-Butylthio ~2.5 1 (aldehyde) 0
3-(Pyridin-2-yloxy)benzaldehyde C₁₂H₉NO₂ 215.21 Pyrid-2-yloxy Data unavailable 3 (O, N) 0
3-(Naphth-2-ylmethoxy)benzaldehyde C₁₈H₁₄O₂ 262.31 Naphth-2-ylmethoxy Data unavailable 2 0

Key Observations :

  • Lipophilicity : The n-butylthio group in 3-(n-Butylthio)benzaldehyde increases LogD (estimated ~2.5) compared to benzaldehyde (LogD ~1.0), enhancing membrane permeability .
  • H-Bonding : Unlike 3-(pyridin-2-yloxy)benzaldehyde, which has three H-bond acceptors (oxygen and nitrogen), 3-(n-Butylthio)benzaldehyde relies solely on the aldehyde oxygen, reducing polar interactions .
  • Molecular Weight: The naphthylmethoxy substituent in 3-(naphth-2-ylmethoxy)benzaldehyde results in a higher molecular weight (262.31 vs.

Biological Activity

3-(n-Butylthio)benzaldehyde is an organic compound that has garnered interest in various fields due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

3-(n-Butylthio)benzaldehyde has the following chemical structure:

  • Molecular Formula : C11H14OS
  • Molecular Weight : 198.30 g/mol

The presence of the butylthio group (–S–C4H9) attached to the benzaldehyde moiety influences its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that 3-(n-Butylthio)benzaldehyde exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and 25 µg/mL against S. aureus .

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus25

Antioxidant Activity

Another aspect of its biological activity is its antioxidant potential. In vitro assays demonstrated that 3-(n-Butylthio)benzaldehyde scavenges free radicals effectively, with an IC50 value of 30 µM, indicating a strong capacity to neutralize oxidative stress .

The biological effects of 3-(n-Butylthio)benzaldehyde are primarily attributed to its ability to interact with cellular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in oxidative stress pathways, which may contribute to its antioxidant properties.
  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting bacterial cell integrity and function.

Case Study 1: Antimicrobial Efficacy

A controlled study involving various concentrations of 3-(n-Butylthio)benzaldehyde was conducted to assess its antimicrobial efficacy. The study concluded that higher concentrations significantly reduced bacterial viability, suggesting potential for therapeutic applications in treating infections.

Case Study 2: Antioxidant Properties

In a separate study, human cell lines were treated with different concentrations of the compound to evaluate its protective effects against oxidative damage. Results indicated that cells pre-treated with 3-(n-Butylthio)benzaldehyde exhibited lower levels of oxidative markers compared to untreated controls, supporting its role as a protective agent against oxidative stress .

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